2-Chloro-4-iodo-6-methoxypyridine
Overview
Description
2-Chloro-4-iodo-6-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5ClINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent in life science related research .
Biochemical Pathways
It is known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It is known that this compound is used as a biochemical reagent, suggesting that it may have significant effects at the molecular level .
Action Environment
It is recommended that this compound be stored at a temperature of 2-8°c , indicating that temperature may play a role in its stability.
Preparation Methods
The synthesis of 2-Chloro-4-iodo-6-methoxypyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Chemical Reactions Analysis
2-Chloro-4-iodo-6-methoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and forming various derivatives.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon–carbon bonds with other organic groups.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-iodo-6-methoxypyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates
Comparison with Similar Compounds
2-Chloro-4-iodo-6-methoxypyridine can be compared with other similar compounds, such as:
2-Chloro-4-methoxypyridine: Lacks the iodine atom, which may affect its reactivity and applications.
4-Iodo-2-methoxypyridine:
2-Chloro-4-iodopyridine: Lacks the methoxy group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2-chloro-4-iodo-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUXBTSFTSGGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855792 | |
Record name | 2-Chloro-4-iodo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227602-76-7 | |
Record name | 2-Chloro-4-iodo-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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